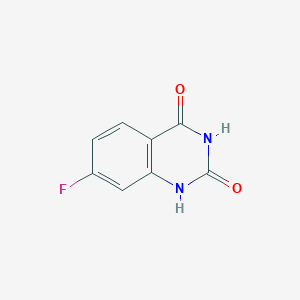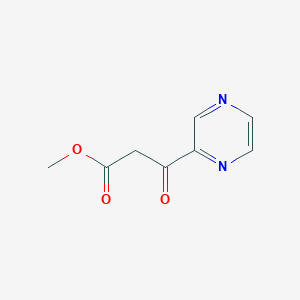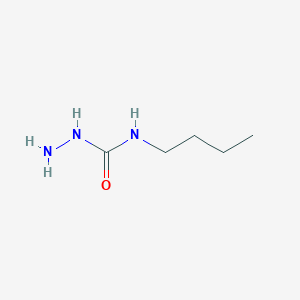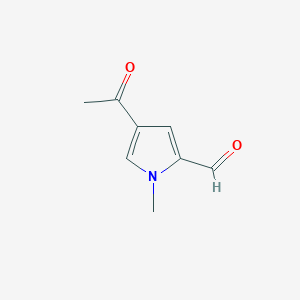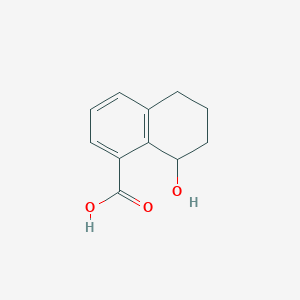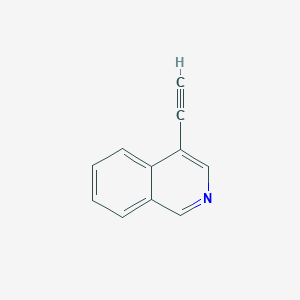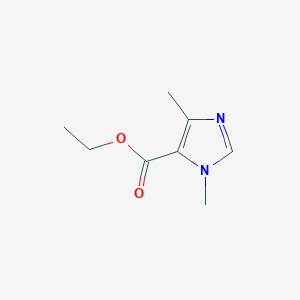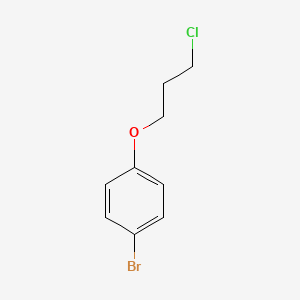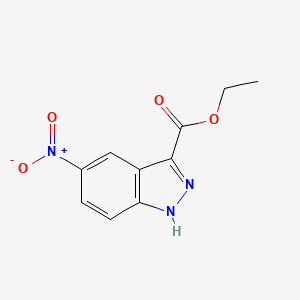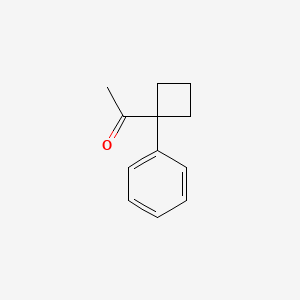
1-(1-Phenylcyclobutyl)ethanone
Overview
Description
The compound 1-(1-Phenylcyclobutyl)ethanone is a chemical entity that has been the subject of various research studies due to its interesting chemical properties and potential applications. While the provided papers do not directly discuss 1-(1-Phenylcyclobutyl)ethanone, they do provide insights into related compounds that share structural similarities or functional groups, which can be informative for understanding the chemistry of 1-(1-Phenylcyclobutyl)ethanone.
Synthesis Analysis
The synthesis of related compounds often involves the formation of cyclobutyl rings and the introduction of phenyl groups. For example, the synthesis of 1-phenylcyclobutylamine involves a time-dependent irreversible inactivation of monoamine oxidase, which suggests a complex synthesis pathway that may involve radical intermediates . Another study introduces a photoremovable protecting group for carboxylic acids, which could be relevant for protecting the ketone group during synthesis .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(1-Phenylcyclobutyl)ethanone has been studied using various spectroscopic techniques and theoretical calculations. For instance, the molecular structure of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone was investigated, and the stability of the molecule was analyzed using NBO analysis . Similarly, the structure of 1-(3-Mesityl-3-methylcyclobutyl)-2-(naphthalene-1-yloxy)ethanone was elucidated using X-ray diffraction and DFT calculations .
Chemical Reactions Analysis
The chemical reactivity of compounds with structural features similar to 1-(1-Phenylcyclobutyl)ethanone can be inferred from their behavior in various reactions. For example, the photolysis of a related protecting group releases carboxylic acids, indicating potential reactivity under light . The cyclobutylamine derivative undergoes oxidation and ring cleavage catalyzed by monoamine oxidase .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 1-(1-Phenylcyclobutyl)ethanone have been characterized through experimental and computational methods. The compound with a fluorophenyl and phenyl group attached to a pyrazoline ring showed potential as an anti-neoplastic agent due to its inhibitory activity against TPII . Another study on a cyclobutyl derivative highlighted the importance of intermolecular interactions and electronic transitions in determining its properties .
Scientific Research Applications
Antimicrobial Activity :
- 1-(1-Phenylcyclobutyl)ethanone and its derivatives demonstrate significant antimicrobial properties. For instance, Wanjari (2020) synthesized a compound utilizing 1-(1-Phenylcyclobutyl)ethanone, which showed notable antimicrobial activity against both gram-positive and gram-negative bacteria (Wanjari, 2020).
- Similarly, Sarac et al. (2020) synthesized novel sulfanyl derivatives of 1-(1-Phenylcyclobutyl)ethanone, which exhibited high antioxidant and antibacterial activities (Sarac, Orek, & Koparır, 2020).
Photoprotective Agents :
- Atemnkeng et al. (2003) introduced a photoremovable protecting group for carboxylic acids using a derivative of 1-(1-Phenylcyclobutyl)ethanone, indicating potential applications in photochemistry and photoprotection (Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003).
Organic Synthesis and Crystallography :
- The compound and its variations are also used in the field of organic synthesis and crystallography. For example, Dinçer et al. (2005) studied oxime derivatives of 1-(1-Phenylcyclobutyl)ethanone, which provided insights into the structural characteristics of such compounds (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005).
Material Science :
- In material science, compounds like 1-(1-Phenylcyclobutyl)ethanone have been synthesized for studying optical and thermal properties. Shruthi et al. (2019) synthesized a novel heterocyclic compound using this molecule, contributing to the understanding of materials with specific optical characteristics (Shruthi, Ravindrachary, Byrappa, Guruswamy, Goveas, Kumara, & Lokanath, 2019).
Pharmacological Research :
- In pharmacological research, derivatives of 1-(1-Phenylcyclobutyl)ethanone have been explored for their potential therapeutic applications. Rao et al. (2011) prepared a macrocyclic ligand using this compound, which exhibited significant antifungal activity, particularly against Aspergillus terreus (Rao, Ammanni, & Kalidasu, 2011).
Electrocatalysis :
- Raoof et al. (2003) studied the electrocatalytic characteristics of a 1-(1-Phenylcyclobutyl)ethanone modified electrode, indicating potential applications in electrochemistry and sensor technologies (Raoof, Ojani, Hosseinzadeh, & Ghasemi, 2003).
Chemical Reaction Studies :
- Akimova et al. (2004) investigated the formation of (Z)-1,4-diphenyl-2-phenylamino-2-butene-1,4-dione through the heating of 1-phenyl-2-(phenylamino)ethanone, providing insights into the reaction mechanisms of similar compounds (Akimova, Trofimenko, Verbitskii, & Gerasimenko, 2004).
Safety And Hazards
properties
IUPAC Name |
1-(1-phenylcyclobutyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-10(13)12(8-5-9-12)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTZEZSQGAVDGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509087 | |
| Record name | 1-(1-Phenylcyclobutyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylcyclobutyl)ethanone | |
CAS RN |
3972-67-6 | |
| Record name | 1-(1-Phenylcyclobutyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-phenylcyclobutyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1337934.png)
![2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid](/img/structure/B1337941.png)
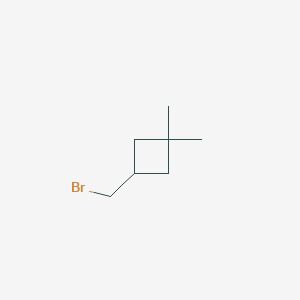
![6-bromobenzo[d]oxazole-2(3H)-thione](/img/structure/B1337943.png)
![Benzo[1,3]dioxol-5-YL-hydrazine](/img/structure/B1337945.png)
